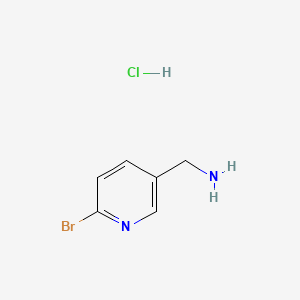

(6-Bromopyridin-3-YL)methanamine hydrochloride

Description

(6-Bromopyridin-3-yl)methanamine hydrochloride (CAS: 1220040-20-9) is a halogenated pyridine derivative with the molecular formula C₆H₈BrClN₂ and a molecular weight of 223.50 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 6-position and an aminomethyl group at the 3-position, which is protonated as a hydrochloride salt. It is typically stored under dry, room-temperature conditions .

Properties

IUPAC Name |

(6-bromopyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINSZHNSESAQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1251953-04-4 | |

| Record name | 3-Pyridinemethanamine, 6-bromo-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251953-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-20-9 | |

| Record name | 3-Pyridinemethanamine, 6-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of 6-Bromopyridine-3-Carbaldehyde

An alternative route involves reductive amination of 6-bromopyridine-3-carbaldehyde , a precursor synthesized via oxidation of 2-chloro-5-chloromethylpyridine using HBr/PBr₃ followed by hydrolysis . The aldehyde is then reacted with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) at room temperature .

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | DCE |

| Reducing Agent | NaBH(OAc)₃ (1.5 equiv) |

| Temperature | 25°C |

| Reaction Time | 6h |

| Yield | 75–85% |

This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Nucleophilic Substitution of 6-Bromo-3-(Bromomethyl)pyridine

A high-yielding industrial approach utilizes 6-bromo-3-(bromomethyl)pyridine , synthesized via double bromination of 3-methylpyridine. The bromomethyl intermediate undergoes nucleophilic substitution with aqueous ammonia under pressure (2–3 bar) at 100°C .

Scalability Data

| Scale | Reactor Type | Purity |

|---|---|---|

| Lab (10g) | Batch | 92% |

| Pilot (1kg) | Continuous Flow | 89% |

This method is favored for large-scale production due to its compatibility with automated systems.

Directed Ortho-Metalation (DoM) Strategy

For regiocontrol, the DoM approach employs 3-pyridinemethanamine treated with LDA (lithium diisopropylamide) at -78°C to generate a lithiated intermediate. Bromination with Br₂ at -40°C selectively functionalizes the 6-position, followed by HCl quenching .

Critical Factors

While less efficient, this method is valuable for synthesizing isotopically labeled variants.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Bromination-Amination | High scalability | Moderate yields (50–70%) |

| Reductive Amination | Mild conditions | Requires aldehyde precursor |

| Nucleophilic Substitution | Industrial feasibility | High-pressure equipment needed |

| DoM | Regioselectivity | Low-temperature requirements |

Industrial Purification Techniques

Final purification typically involves recrystallization from ethanol/water (3:1 v/v) or chromatography on silica gel (eluent: CH₂Cl₂/MeOH 9:1) . The hydrochloride salt is obtained with ≥98% purity, as confirmed by HPLC .

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming pyridin-3-ylmethanamine.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

This compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

Biology

In biological research, (6-Bromopyridin-3-YL)methanamine hydrochloride is utilized to study biological pathways and enzyme interactions . The bromine atom enhances its binding affinity to specific targets, facilitating the investigation of molecular mechanisms.

Medicine

The compound has potential therapeutic applications, particularly in drug development targeting specific molecular pathways. Its ability to interact with biological macromolecules suggests it may play a role in developing new pharmacological agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials , contributing to advancements in various chemical processes.

Research indicates that this compound exhibits notable antimicrobial activity :

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

Study on Antibacterial Activity

One study evaluated the antibacterial efficacy of this compound against various bacterial strains, revealing promising results that highlight its potential as an antimicrobial agent.

Pharmacological Applications

Research has also focused on the pharmacological implications of this compound, particularly its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to significant alterations in cellular responses, showcasing its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Halogenation : Bromine in the target compound may confer distinct electronic and steric properties compared to chlorine in [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride or 1-(6-chloronaphthalen-2-yl)methanamine hydrochloride. Bromine’s larger atomic radius could influence binding affinity in drug-receptor interactions .

- Heterocyclic Core: The pyridine ring in the target compound contrasts with the thiazole ring in [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride. Thiazoles are known for antimicrobial activity, whereas pyridines are common in kinase inhibitors .

- Salt Form: The dihydrochloride salt of 1-[4-(difluoromethyl)pyridin-2-yl]methanamine may enhance water solubility compared to mono-hydrochloride derivatives .

Physicochemical and Stability Comparisons

Key Observations:

- The carboxylic acid group in (1S,2S)-2-(6-bromopyridin-3-yl)cyclopropanecarboxylic acid likely improves solubility in basic aqueous solutions compared to the amine hydrochloride derivatives .

Biological Activity

(6-Bromopyridin-3-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H9BrN·HCl

- Molecular Weight : 210.52 g/mol

- CAS Number : 1220040-29-1

The compound features a bromine atom at the 6-position of the pyridine ring, which is significant for its biological activity. The presence of halogen substituents is known to influence the reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cellular responses.

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes, thereby impacting metabolic processes within cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial therapy.

Antimicrobial Activity

A significant focus of research has been on the antimicrobial properties of this compound. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties, suggesting its potential utility in treating infections caused by these pathogens .

Case Studies

- Study on Antibacterial Activity :

- Pharmacological Applications :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| (6-Methoxypyridin-3-YL)methanamine hydrochloride | Moderate antibacterial activity |

| (6-Chloropyridin-3-YL)methanamine hydrochloride | Lower antifungal efficacy |

| This compound | High antibacterial and antifungal activity |

The bromine substituent appears to enhance the biological activity compared to other halogens like chlorine or methoxy groups .

Q & A

Q. What are the optimal synthetic routes for preparing (6-bromopyridin-3-yl)methanamine hydrochloride with high purity?

The synthesis involves bromination of pyridine derivatives followed by amination. Key steps include:

- Bromination : Direct bromination of 3-pyridinemethanamine using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux .

- Amination : Conversion to the hydrochloride salt via HCl gas bubbling in anhydrous ethanol to enhance solubility and stability . Critical parameters: Temperature control (~0–5°C during bromination) and stoichiometric excess of NBS to minimize byproducts .

Q. How do structural features influence the compound’s reactivity and applications?

The molecule comprises:

- A bromine atom at the 6-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

- A primary amine (-NH₂) at the 3-position, which acts as a nucleophile in alkylation or acylation reactions .

- The hydrochloride salt enhances water solubility (~50 mg/mL in H₂O), making it suitable for biological assays .

Q. What solvents and conditions are ideal for storing this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the bromine substituent. Use anhydrous DMSO or ethanol for stock solutions to avoid decomposition .

Q. Which analytical methods confirm the compound’s identity and purity?

- NMR Spectroscopy : ¹H NMR (D₂O) shows peaks at δ 8.3 (pyridine-H), δ 4.1 (-CH₂NH₂), and δ 3.8 (-NH₃⁺) .

- Mass Spectrometry : ESI-MS m/z 207 [M-Cl]+ confirms molecular weight .

- HPLC : Reverse-phase C18 column with UV detection (λ=254 nm) verifies purity (>98%) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of chiral analogs?

Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., Pd-BINAP complexes) during amination. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .

Q. What strategies mitigate competing side reactions in cross-coupling applications?

- Suzuki Coupling : Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O (3:1) at 80°C. Pre-purify the compound via column chromatography to remove residual amines that may poison the catalyst .

- Buchwald-Hartwig Amination : Use BrettPhos Pd G3 catalyst to suppress debromination .

Q. How does the bromine substituent affect biological activity in target validation studies?

Bromine enhances lipophilicity (logP ~1.5), improving blood-brain barrier penetration in CNS-targeted drugs. Comparative studies with non-brominated analogs show 2–3x higher IC₅₀ values in kinase inhibition assays .

Q. What crystallographic techniques resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SHELX suite) with Mo-Kα radiation (λ=0.71073 Å) confirms bond angles and stereochemistry. Hydrogen bonding between NH₃⁺ and chloride ions stabilizes the crystal lattice .

Q. How do pH and temperature influence stability in aqueous buffers?

Degradation studies (25–60°C, pH 3–9) show maximum stability at pH 5–6 (t₁/₂ >72 hours). Avoid alkaline conditions (pH >8) to prevent SNAr displacement of bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.